![molecular formula C23H39ClN2O6S B561921 (2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride CAS No. 1356019-46-9](/img/structure/B561921.png)
(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H39ClN2O6S and its molecular weight is 507.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Methionine Metabolism and Regulation
Methionine is a crucial sulfur-containing amino acid involved in various metabolic processes. It acts as a precursor for S-adenosylmethionine (SAM), a universal methyl donor involved in methylation reactions affecting gene expression, protein function, and cellular metabolism. Methionine's metabolism is intertwined with the synthesis of other significant molecules like ethylene, polyamines, and biotin, showcasing its regulatory significance in plants and potentially extending to broader biological contexts (Amir, 2010).
Antioxidant Defense and Cellular Regulation
Methionine residues in proteins play a protective role against oxidative damage, acting as antioxidants. The oxidation of methionine to methionine sulfoxide and its reversible reduction by methionine sulfoxide reductases illustrate a defense mechanism against oxidative stress. This process also suggests a regulatory function in the biological activity of proteins, potentially impacting therapeutic and research applications concerning oxidative stress and aging (Levine, Moskovitz, Stadtman, 2000).
Metabolic Correction and Health Implications
Methionine's role in the one-carbon metabolic cycle highlights its importance in human health, particularly in addressing chronic conditions through metabolic correction. Its metabolism, requiring vitamins like folate, B6, and B12, underscores the potential therapeutic implications of methionine and its derivatives in treating neurological, physical, and psychological conditions (Crespo-Bujosa, González, 2017).
Nutritional Enhancement of Methionine Content
Efforts to enhance methionine content in vegetative tissues aim at improving the nutritional value of plants, with minimal impact on growth and productivity. This research has implications for food science, agriculture, and human nutrition, suggesting potential applications for methionine derivatives in these fields (Amir, 2010).
Propiedades
IUPAC Name |
propan-2-yl (2S)-2-[[2-[(2S,3S)-2-amino-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O6S.ClH/c1-6-17(4)19(24)15-30-21(14-18-10-8-7-9-11-18)22(26)25-20(12-13-32(5,28)29)23(27)31-16(2)3;/h7-11,16-17,19-21H,6,12-15,24H2,1-5H3,(H,25,26);1H/t17-,19+,20-,21?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEITASACKHYLY-GFRIYUNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747013 |
Source


|
| Record name | Propan-2-yl (2S)-2-(2-{[(2S,3S)-2-amino-3-methylpentyl]oxy}-3-phenylpropanamido)-4-(methanesulfonyl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-46-9 |
Source


|
| Record name | Propan-2-yl (2S)-2-(2-{[(2S,3S)-2-amino-3-methylpentyl]oxy}-3-phenylpropanamido)-4-(methanesulfonyl)butanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B561838.png)

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

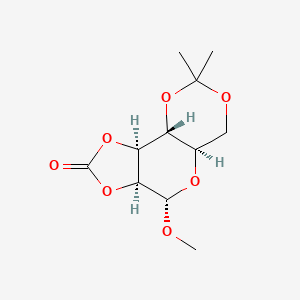
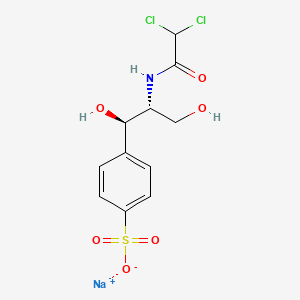
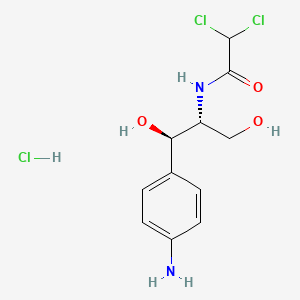
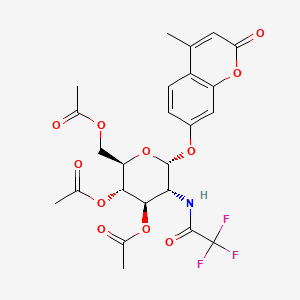
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)



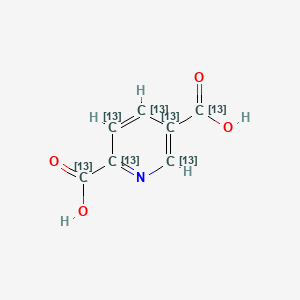
![cis-(+/-)-2-[(N-Benzyl-N-methyl)aminomethyl]-1-(3-methoxyphenyl)cyclohexanol, Hydrochloride](/img/structure/B561860.png)
